![molecular formula C28H28O2P2 B1311950 (R,R)-Dipamp CAS No. 55739-58-7](/img/structure/B1311950.png)
(R,R)-Dipamp
Overview
Description
“(R,R)-Dipamp” is an organophosphorus compound that is used as a ligand in homogeneous catalysis . It is a white solid that dissolves in organic solvents . The compound was recognized with the Nobel Prize in Chemistry for its unique properties and potential applications .
Synthesis Analysis
“(R,R)-Dipamp” was originally prepared by an oxidative coupling, starting from anisyl (phenyl) (methyl)phosphine . The performance of “(R,R)-Dipamp” in the cycloaddition of γ-alkyl substituted allenoates was not as good as that in the cases of γ-aryl substituted allenoates .
Molecular Structure Analysis
The molecular formula of “(R,R)-Dipamp” is C28H28O2P2 . The molecular weight is 458.47 . The linear formula is [CH3OC6H4P(C6H5)CH2-]2 .
Chemical Reactions Analysis
“(R,R)-Dipamp” can be used as a catalyst in the enantioselective [3+2] cycloaddition of γ-substituted allenoates with β-perfluoroalkyl enones . It can also be used in 3-butynoates with electron-deficient olefins to yield substituted cyclopentenes .
Physical And Chemical Properties Analysis
“(R,R)-Dipamp” is a white crystalline powder . It has a melting point of 102-104 °C . The compound has a specific rotation of -85 ° (C=1, CHCl3) .
Scientific Research Applications
Enantioselective Cycloaddition
This compound serves as a catalyst in enantioselective [3+2] cycloaddition reactions, particularly for γ-substituted allenoates with β-perfluoroalkyl enones, leading to the formation of substituted cyclopentenes .
Rhodium Complex Formation
(R,R)-DIPAMP is used to prepare rhodium metal complexes, which are then employed as catalysts in various chemical reactions, including asymmetric hydrogenation .
Safety And Hazards
Future Directions
There is ongoing research on the use of “(R,R)-Dipamp” and similar compounds in the synthesis of functionalized five-membered rings, which are featured widely in many natural products and synthetic building blocks . The doping-induced enhancement of chiroptical activity of Au superatoms via the doping-mediated manipulation of the geometric and electronic structures is also being explored .
properties
IUPAC Name |
(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZWXPLBVCKXNQ-ROJLCIKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[P@](CC[P@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027540 | |
Record name | (R,R)-Dipamp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-Dipamp | |
CAS RN |
55739-58-7 | |
Record name | Dipamp, (R,R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055739587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R,R)-Dipamp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R,R)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPAMP, (R,R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLJ831OWLW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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